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Compound of Interest

Compound Name: Pyrazol-1-yl-methanol

Cat. No.: B075581

Introduction

Pyrazol-1-yl-methanol (C4H6N20, Mol. Wt.: 98.10 g/mol ) is a heterocyclic compound of
significant interest in medicinal chemistry and drug development due to the versatile biological
activities associated with the pyrazole scaffold.[1] A thorough spectroscopic analysis is
paramount for the unambiguous structural elucidation and purity assessment of this compound
and its derivatives. This guide provides a comprehensive overview of the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of Pyrazol-1-yl-
methanol, complete with detailed experimental protocols and expected data, tailored for
researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis
of Pyrazol-1-yl-methanol.

Table 1: Expected *H NMR Spectroscopic Data for Pyrazol-1-yl-methanol
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Expected Chemical o Expected Coupling
Protons . Multiplicity

Shift (6, ppm) Constant (J, Hz)
H-3 (pyrazole) ~7.6 Doublet ~15-25
H-5 (pyrazole) ~7.5 Doublet ~2.0-3.0
H-4 (pyrazole) ~6.3 Triplet ~2.0-25

Singlet (or Doublet if
coupled to OH)

-CHz2- ~5.6

Variable (broad )
-OH ) Broad Singlet
singlet)

Table 2: Expected 3C NMR Spectroscopic Data for Pyrazol-1-yl-methanol

Carbon Atom Expected Chemical Shift (d, ppm)
C-3 (pyrazole) ~139

C-5 (pyrazole) ~129

C-4 (pyrazole) ~106

-CHa2- ~70

Note: The 13C NMR data for Pyrazol-1-yl-methanol has been reported in the Journal of
Organic Chemistry, 1977, 42, 659.[1]

Table 3: Expected IR Absorption Bands for Pyrazol-1-yl-methanol
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. Expected Absorption .
Functional Group Intensity
Range (cm™?)

O-H stretch (alcohol) 3200-3600 Strong, Broad
C-H stretch .
_ 3000-3100 Medium
(aromatic/pyrazole)
C-H stretch (aliphatic) 2850-3000 Medium
C=N stretch (pyrazole) 1500-1600 Medium
C=C stretch (pyrazole) 1400-1500 Medium
C-O stretch (alcohol) 1000-1260 Strong

Note: The FTIR spectrum of Pyrazol-1-yl-methanol is available on SpectraBase, typically
acquired using a KBr-Pellet technique on an instrument like a Bruker IFS 85.[1]

Table 4: Expected Mass Spectrometry Data for Pyrazol-1-yl-methanol

m/z Value Interpretation Relative Abundance
98 [M]* (Molecular lon) High

81 [M-OH]* Medium

68 [M-CH20]* High

67 [CaH3N2]* Medium

Note: The GC-MS data for Pyrazol-1-yl-methanol is available from the NIST Mass
Spectrometry Data Center (NIST Number: 388983).[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Objective: To obtain high-resolution *H and 3C NMR spectra for the structural elucidation of
Pyrazol-1-yl-methanol.

 Instrumentation: A 400 MHz or higher field NMR spectrometer.
e Sample Preparation:
o Weigh approximately 5-10 mg of Pyrazol-1-yl-methanol.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds or CDCl3).

o Transfer the solution to a clean, dry 5 mm NMR tube.

e 'H NMR Protocol:

o

Acquire a standard one-dimensional *H NMR spectrum.

[¢]

Set the spectral width to cover a range of approximately 0 to 12 ppm.

[e]

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

[e]

Process the data with Fourier transformation, phase correction, and baseline correction.

o

Reference the spectrum to the residual solvent peak.

e 13C NMR Protocol:

[¢]

Acquire a proton-decoupled 3C NMR spectrum.

[e]

Set the spectral width to cover a range of approximately O to 150 ppm.

o

A higher number of scans will be required compared to *H NMR to obtain a good signal-to-
noise ratio.

o

Process the data similarly to the *H NMR spectrum.

2. Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in Pyrazol-1-yl-methanol.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Technique):[1]

o Grind a small amount of Pyrazol-1-yl-methanol with dry potassium bromide (KBr) in a
mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
Protocol:

o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Acquire the IR spectrum over a range of 4000 to 400 cm™1,

o lIdentify the characteristic absorption bands for the functional groups present in the
molecule.

. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Pyrazol-1-yl-
methanol.

Instrumentation: A gas chromatography-mass spectrometry (GC-MS) system.[1]
Sample Preparation:

o Prepare a dilute solution of Pyrazol-1-yl-methanol in a volatile solvent such as methanol
or dichloromethane.

Protocol:
o Inject the sample solution into the GC inlet.

o The compound will be separated on the GC column and then introduced into the mass
spectrometer.
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o Acquire the mass spectrum in electron ionization (El) mode.

o Identify the molecular ion peak and analyze the fragmentation pattern to confirm the
structure.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Pyrazol-1-yl-methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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